molecular formula C34H39N3O7S B10849800 (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-methoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide CAS No. 820220-93-7

(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-methoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B10849800
CAS No.: 820220-93-7
M. Wt: 633.8 g/mol
InChI Key: QGAHVOMMQMAYSQ-VFCPCCRCSA-N
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Description

KNI-10094 is a small molecular compound known for its inhibitory properties against specific enzymes.

Preparation Methods

The synthesis of KNI-10094 involves several steps, typically starting with the preparation of intermediate compounds that are then subjected to various chemical reactions to form the final product. The exact synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

KNI-10094 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

KNI-10094 has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound in studying enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its potential to inhibit specific enzymes in biological systems.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as malaria by inhibiting the Plasmodium plasmepsin 2 enzyme.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of KNI-10094 involves its binding to the active site of the target enzyme, thereby inhibiting its activity. This inhibition prevents the enzyme from catalyzing its normal biochemical reactions, leading to a therapeutic effect. The molecular targets and pathways involved include the Plasmodium plasmepsin 2 enzyme, which is crucial for the parasite’s survival .

Comparison with Similar Compounds

KNI-10094 can be compared with other similar compounds such as KNI-10729 and KNI-10683. These compounds also target similar enzymes but may differ in their chemical structure, potency, and specificity.

Similar Compounds

  • KNI-10729
  • KNI-10683

Properties

CAS No.

820220-93-7

Molecular Formula

C34H39N3O7S

Molecular Weight

633.8 g/mol

IUPAC Name

(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[2-(4-methoxyphenoxy)acetyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C34H39N3O7S/c1-34(2)31(32(41)36-29-25-12-8-7-11-22(25)18-27(29)38)37(20-45-34)33(42)30(40)26(17-21-9-5-4-6-10-21)35-28(39)19-44-24-15-13-23(43-3)14-16-24/h4-16,26-27,29-31,38,40H,17-20H2,1-3H3,(H,35,39)(H,36,41)/t26-,27+,29-,30-,31+/m0/s1

InChI Key

QGAHVOMMQMAYSQ-VFCPCCRCSA-N

Isomeric SMILES

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)OC)O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C

Canonical SMILES

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)OC)O)C(=O)NC4C(CC5=CC=CC=C45)O)C

Origin of Product

United States

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